Cas no 2248314-71-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 2248314-71-6
- EN300-6515068
-
- インチ: 1S/C17H16N2O4/c1-4-18-10(2)9-14(11(18)3)17(22)23-19-15(20)12-7-5-6-8-13(12)16(19)21/h5-9H,4H2,1-3H3
- InChIKey: XIICWZMKCNMKNX-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C)N(CC)C=1C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 312.11100700g/mol
- どういたいしつりょう: 312.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515068-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |
2248314-71-6 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylateに関する追加情報
Professional Introduction to Compound with CAS No. 2248314-71-6 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
The compound identified by the CAS number 2248314-71-6 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and synthetic utility. The intricate framework of this molecule, featuring both isoindole and pyrrole moieties, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of multifunctional scaffolds in the development of novel therapeutic agents. The presence of both a 1,3-dioxo group and a dihydroisoindol core in this compound suggests a unique set of electronic and steric properties that could be exploited for modulating biological targets. Specifically, the 1,3-dioxo functionality often serves as a key pharmacophore in various bioactive molecules, contributing to interactions with biological receptors and enzymes. Meanwhile, the dihydroisoindol ring system is known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it a versatile component in medicinal chemistry design.
In the context of contemporary research, there has been growing interest in the development of hybrid molecules that combine different pharmacological scaffolds to achieve synergistic effects. The compound under discussion exemplifies this trend by integrating elements from both isoindole and pyrrole derivatives. Such hybrid structures have been shown to exhibit enhanced binding affinity and improved pharmacokinetic profiles compared to their parent compounds. For instance, studies have demonstrated that isoindole derivatives can serve as effective inhibitors of various enzymes and receptors involved in metabolic disorders and cancer pathways. Similarly, pyrrole-based molecules have been explored for their potential in treating neurological disorders and infectious diseases.
The specific arrangement of functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate may confer unique properties that make it particularly suitable for certain therapeutic applications. The 1-etylethyl substituent at the 2-position of the pyrrole ring could influence the molecule's solubility and metabolic stability, while the dimethyl groups at positions 2 and 5 may enhance its binding interactions with biological targets. These structural features are critical for optimizing drug-like properties such as bioavailability, selectivity, and toxicity profiles.
Recent computational studies have employed molecular modeling techniques to predict the binding modes of this compound with various biological targets. These simulations have suggested that the dihydroisoindol core could interact with hydrophobic pockets in protein receptors, while the 1,3-dioxo group might form hydrogen bonds with polar residues. Such insights are invaluable for guiding experimental efforts aimed at optimizing the compound's pharmacological activity. Additionally, virtual screening approaches have been used to identify potential lead compounds derived from this scaffold for further development.
The synthesis of complex heterocyclic molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate presents significant challenges due to their intricate connectivity and multiple stereocenters. However, advances in synthetic methodology have made it increasingly feasible to construct such structures with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to access previously inaccessible molecular architectures efficiently. These methodologies are essential for producing libraries of analogs that can be screened for biological activity.
In conclusion, the compound with CAS number 2248314-71-6 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combining an isoindol scaffold, a pyrrole moiety, and a 1,3-dioxo group make it an attractive target for developing novel therapeutic agents. The integration of computational modeling with synthetic chemistry has opened up new avenues for optimizing its pharmacological properties. As research continues to uncover new biological targets and mechanisms of action, molecules like this one are poised to play a crucial role in addressing unmet medical needs.
2248314-71-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate) 関連製品
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)
- 2411324-71-3(Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 182192-95-6((2,4-difluorophenyl)(phenyl)methanol)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
- 2171280-53-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)



